molecular formula C12H16O2 B3041926 Methyl 2-mesitylacetate CAS No. 41841-19-4

Methyl 2-mesitylacetate

Cat. No. B3041926
CAS RN: 41841-19-4
M. Wt: 192.25 g/mol
InChI Key: SOZFJDHOYOEDBF-UHFFFAOYSA-N
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Patent
US06951888B2

Procedure details

97 g (79%) of the title compound is prepared from 38 g of magnesium and 222 g of methyl iodide in 1.2 L of diethyl ether and 116 g of methyl (2,4,6-trimethylphenyl)acetate under standard conditions in a Grignard reaction. bp15: 140° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[CH2:13]C(OC)=O.C([O:20][CH2:21][CH3:22])C>>[CH3:2][C:21]([OH:20])([CH3:22])[CH2:13][C:6]1[C:7]([CH3:12])=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[CH3:4]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[Mg]
Name
Quantity
222 g
Type
reactant
Smiles
CI
Name
Quantity
116 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)OC
Name
Quantity
1.2 L
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
140° C.

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=C(C=C(C=C1C)C)C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.